molecular formula C10H11N3O2S B14900400 n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide

n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide

Cat. No.: B14900400
M. Wt: 237.28 g/mol
InChI Key: PTBHEFJRCPVWGO-UHFFFAOYSA-N
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Description

n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide: is an organic compound characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide typically involves the reaction of 4-(1H-pyrazol-1-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts specific chemical properties such as increased solubility and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties are crucial .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

N-(4-pyrazol-1-ylphenyl)methanesulfonamide

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)12-9-3-5-10(6-4-9)13-8-2-7-11-13/h2-8,12H,1H3

InChI Key

PTBHEFJRCPVWGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2C=CC=N2

Origin of Product

United States

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